7-Acetamido-1-ethyl-1,2,3,4-tetrahydro-2,2,4-trimethylquinoline 7-Acetamido-1-ethyl-1,2,3,4-tetrahydro-2,2,4-trimethylquinoline
Brand Name: Vulcanchem
CAS No.: 28321-56-4
VCID: VC4096047
InChI: InChI=1S/C16H24N2O/c1-6-18-15-9-13(17-12(3)19)7-8-14(15)11(2)10-16(18,4)5/h7-9,11H,6,10H2,1-5H3,(H,17,19)
SMILES: CCN1C2=C(C=CC(=C2)NC(=O)C)C(CC1(C)C)C
Molecular Formula: C16H24N2O
Molecular Weight: 260.37 g/mol

7-Acetamido-1-ethyl-1,2,3,4-tetrahydro-2,2,4-trimethylquinoline

CAS No.: 28321-56-4

Cat. No.: VC4096047

Molecular Formula: C16H24N2O

Molecular Weight: 260.37 g/mol

* For research use only. Not for human or veterinary use.

7-Acetamido-1-ethyl-1,2,3,4-tetrahydro-2,2,4-trimethylquinoline - 28321-56-4

Specification

CAS No. 28321-56-4
Molecular Formula C16H24N2O
Molecular Weight 260.37 g/mol
IUPAC Name N-(1-ethyl-2,2,4-trimethyl-3,4-dihydroquinolin-7-yl)acetamide
Standard InChI InChI=1S/C16H24N2O/c1-6-18-15-9-13(17-12(3)19)7-8-14(15)11(2)10-16(18,4)5/h7-9,11H,6,10H2,1-5H3,(H,17,19)
Standard InChI Key SXPXTTKGVYQPAM-UHFFFAOYSA-N
SMILES CCN1C2=C(C=CC(=C2)NC(=O)C)C(CC1(C)C)C
Canonical SMILES CCN1C2=C(C=CC(=C2)NC(=O)C)C(CC1(C)C)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises a partially hydrogenated quinoline core substituted with ethyl, methyl, and acetamido groups. Key features include:

  • Quinoline backbone: A bicyclic system with a benzene ring fused to a pyridine moiety.

  • Substituents:

    • 1-Ethyl and 2,2,4-trimethyl groups on the tetrahydroquinoline ring.

    • 7-Acetamido (-NHCOCH₃) group on the aromatic benzene ring .

The molecular formula is C₁₆H₂₄N₂O, with a molecular weight of 260.37 g/mol. Its IUPAC name is N-(1-ethyl-2,2,4-trimethyl-3,4-dihydroquinolin-7-yl)acetamide.

Spectral and Computational Data

  • SMILES: CCN1C2=C(C=CC(=C2)NC(=O)C)C(CC1(C)C)C

  • InChI Key: SXPXTTKGVYQPAM-UHFFFAOYSA-N

  • X-ray crystallography: No published data exist, but computational models predict a puckered tetrahydroquinoline ring with the acetamido group adopting a planar conformation due to resonance .

Table 1: Physicochemical Properties

PropertyValueSource
Boiling Point337°C (estimated)
Density1.048 g/cm³
LogP (Partition Coefficient)3.14
SolubilityLow in water; soluble in DMSO

Synthesis and Manufacturing

Conventional Routes

The synthesis typically involves multi-step reactions starting from aniline derivatives:

  • Quinoline Core Formation:

    • Condensation of aniline with acetone or mesityl oxide under acidic conditions, yielding 1,2-dihydroquinoline intermediates .

    • Example: Aniline reacts with acetone via Skraup-Doebner-von Miller kinetics, forming 2,2,4-trimethyl-1,2-dihydroquinoline .

  • Functionalization:

    • Ethylation: Introduction of the ethyl group at position 1 via alkylation.

    • Acetamidation: Acetylation of the amine at position 7 using acetic anhydride .

Catalytic Innovations

Recent advances employ palladium-catalyzed dehydrogenative coupling for regioselective synthesis. For instance, Pd(OAc)₂ with oxidants like Cu(OAc)₂ facilitates intramolecular C–H alkenylation, streamlining quinoline formation .

Table 2: Comparative Synthesis Methods

MethodYield (%)ConditionsCatalyst
Skraup-Doebner-von Miller65–75H₂SO₄, 110°C, 6 hrNone
Pd-Catalyzed Coupling82Pd(OAc)₂, DMF, 80°CCu(OAc)₂
Zeolite-Catalyzed96Toluene, 110°C, 6 hrClinoptilolite

Applications in Medicinal Chemistry

Anti-Inflammatory Activity

Quinoline derivatives are renowned for modulating inflammatory pathways. 7-Acetamido-1-ethyl-1,2,3,4-tetrahydro-2,2,4-trimethylquinoline inhibits cyclooxygenase-2 (COX-2) and reduces prostaglandin E₂ (PGE₂) synthesis in murine macrophages, with an IC₅₀ of 12.3 μM .

Neuroprotective Effects

In vitro assays demonstrate 40% reduction in β-amyloid aggregation at 50 μM, suggesting potential in Alzheimer’s disease research .

EndpointSpeciesDose (mg/kg/day)Outcome
Acute Oral ToxicityRat294LD₅₀, Category 4
Chronic CarcinogenicityRat60Renal adenomas
Dermal IrritationRat100Hyperkeratosis

Recent Advances and Future Directions

Green Synthesis

Ionic liquid-mediated reactions (e.g., [BMIM][BF₄]) reduce reaction times by 30% and improve yields to 89%, minimizing hazardous waste .

Drug Delivery Systems

Encapsulation in PEG-PLGA nanoparticles enhances bioavailability by 4-fold in murine models, addressing solubility limitations .

Computational Drug Design

QSAR models predict that substituting the ethyl group with fluorinated alkyl chains could boost COX-2 selectivity by 20% .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator